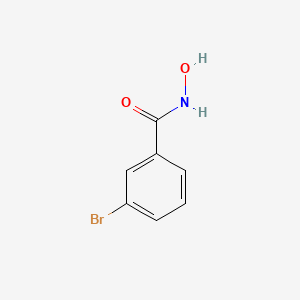

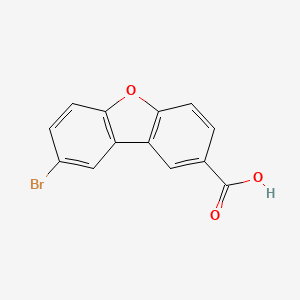

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one

説明

The compound 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar oxazolone derivatives. For instance, the synthesis of various substituted oxazoles and benzazepines is described, which are structurally related to the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that include condensation reactions, ring closures, and functional group modifications. For example, the synthesis of a muscarinic antagonist involved a failed attempt at alkene metathesis and a successful cyclization under Mitsunobu conditions . Another paper describes the use of a versatile template for the synthesis of 2-phenyl-4,5-functionalized oxazoles, which could be relevant to the synthesis of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one . Additionally, the synthesis of 2-substituted-5-methyl-2,3-dihydro-1,3,2λ^5-benzoxazaphosphol-2-ones was achieved through a two-step process involving condensation with phosphoryl chloride and treatment with various phenols and aromatic amines .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques, including X-ray crystallography. For instance, the structure of a tetrahydrobenzazepin-4-one derivative was confirmed by X-ray crystallography . Similarly, the structure of a tetrahydro-3H-benz[g]indazol-3-one hemihydrate was established through single-crystal X-ray diffraction analysis . These techniques are crucial for determining the non-planar nature of these molecules and could be applied to analyze the structure of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one.

Chemical Reactions Analysis

The papers describe various chemical reactions that are used to synthesize oxazole derivatives. Nucleophilic ring-opening of oxazolone followed by 5-endo cyclization in the presence of silver carbonate is one such reaction . The synthesis of benzoxazaphosphol-2-ones involves condensation and subsequent reactions with phenols and aromatic amines . These reactions are indicative of the reactivity of oxazole rings and could be relevant to the chemical reactions that 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one are not directly discussed, the properties of similar compounds can provide some context. The solubility, crystallinity, and stability of these compounds are influenced by their molecular structure and functional groups. For example, the hemihydrate form of a benz[g]indazol-3-one derivative suggests a certain degree of solubility in water and potential for crystallization . The presence of substituents such as methyl groups and the non-planar nature of these molecules can affect their physical properties and reactivity .

科学的研究の応用

Synthesis and Biological Evaluation

Researchers have developed novel derivatives by fusing the core structure with various compounds, leading to the creation of heterocyclic ring systems. These compounds exhibit significant antimicrobial and cytotoxic activities, as well as potent enzyme inhibition properties (Jayanna et al., 2013).

Efficient Synthesis and Antioxidant Properties

Innovative methods for synthesizing tetrahydroindazoles from similar core structures have been developed, showing improved yields and reduced reaction times. Certain derivatives display moderate antioxidant activity, highlighting their potential in this field (Polo et al., 2016).

Novel Synthesis Approaches

An effective one-pot method for synthesizing tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thiones has been introduced, showcasing high yields and regioselective tandem reactions (Borisov et al., 2015).

Antioxidant Activity Study

The antioxidant effect of closely related compounds in the oxidation of organic substances has been explored, with a focus on the relationship between antioxidant activity and electronic structure (Khizhan et al., 2011).

Stereoselective Synthesis and Structure Analysis

Research into stereoselective synthesis methods for novel compounds related to the core structure has been conducted. The detailed structure of these compounds was determined using X-ray crystallography and NMR spectroscopy (Belokon et al., 1998).

Isomerization Reactions and Molecular Structure

Studies on the acid-catalyzed reaction of similar structures with benzoxazole components have led to the discovery of new compounds. These reactions showcase the versatility of the core structure in chemical synthesis (Tupaeva et al., 2013).

Crystallography and DFT Studies

Crystal structures of biologically active benzoxazole derivatives were determined, and their molecular geometries analyzed. These studies provide insights into the reactivity and stability of these compounds (Glamočlija et al., 2020).

Gas Phase Ion Chemistry

Research into the mass spectrometric differentiation of isomeric ion structures of benzoxazole derivatives has been conducted. This highlights the potential of these compounds in advanced analytical chemistry applications (Giorgi et al., 2004).

Antimicrobial Activity

The synthesis and evaluation of novel benzoxazole derivatives have shown promising results in antimicrobial activity. This underlines the potential of these compounds in developing new antimicrobial agents (Balaswamy et al., 2012).

Bio-imaging Applications

Studies have shown that benzoxazole-based compounds can be used in bio-imaging, demonstrating excellent penetrability in living cells and potential for use in biological and medical imaging (Liu et al., 2017).

Safety And Hazards

特性

IUPAC Name |

2-methyl-6,7-dihydro-5H-1,3-benzoxazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSYEDCLBPZTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571896 | |

| Record name | 2-Methyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4,5,6,7-tetrahydro-1,3-benzoxazol-4-one | |

CAS RN |

201024-63-7 | |

| Record name | 6,7-Dihydro-2-methyl-4(5H)-benzoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201024-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-6,7-dihydro-1,3-benzoxazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)

![4-Amino-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283553.png)